molecular formula C8H7BrClFMg B12627274 3-Chloro-5-fluorophenethylmagnesium bromide

3-Chloro-5-fluorophenethylmagnesium bromide

Cat. No.: B12627274
M. Wt: 261.80 g/mol
InChI Key: YEORQJUDEWCPQQ-UHFFFAOYSA-M
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Description

3-Chloro-5-fluorophenethylmagnesium bromide is an organometallic compound with the molecular formula C8H7BrClFMg. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a phenethyl group substituted with chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-5-fluorophenethylmagnesium bromide is typically synthesized through the reaction of 3-chloro-5-fluorobenzyl bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

The general reaction can be represented as follows:

3-Chloro-5-fluorobenzyl bromide+Mg3-Chloro-5-fluorophenethylmagnesium bromide\text{3-Chloro-5-fluorobenzyl bromide} + \text{Mg} \rightarrow \text{this compound} 3-Chloro-5-fluorobenzyl bromide+Mg→3-Chloro-5-fluorophenethylmagnesium bromide

Industrial Production Methods

In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluorophenethylmagnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: The compound can add to carbonyl compounds (aldehydes, ketones) to form alcohols.

    Substitution Reactions: It can participate in substitution reactions with various electrophiles.

    Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of anhydrous THF.

    Substitution Reactions: Often carried out with alkyl halides or other electrophiles.

    Coupling Reactions: Catalyzed by transition metals such as palladium or nickel.

Major Products

    Alcohols: Formed from nucleophilic addition to carbonyl compounds.

    Substituted Aromatics: Resulting from substitution reactions.

    Coupled Products: Formed from coupling reactions, leading to more complex organic molecules.

Scientific Research Applications

3-Chloro-5-fluorophenethylmagnesium bromide has several applications in scientific research:

    Organic Synthesis: Used as a reagent for forming carbon-carbon bonds, crucial in the synthesis of complex organic molecules.

    Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Biological Research: Investigated for its potential interactions with biological molecules and pathways.

Mechanism of Action

The mechanism of action of 3-chloro-5-fluorophenethylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge developed during the reaction, facilitating the formation of new carbon-carbon bonds. This reactivity is harnessed in various synthetic applications to construct complex molecular architectures.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: A simpler Grignard reagent without halogen substitutions.

    3-Chlorophenylmagnesium Bromide: Similar structure but lacks the fluorine atom.

    5-Fluorophenylmagnesium Bromide: Similar structure but lacks the chlorine atom.

Uniqueness

3-Chloro-5-fluorophenethylmagnesium bromide is unique due to the presence of both chlorine and fluorine substituents on the phenethyl group. This dual substitution can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

magnesium;1-chloro-3-ethyl-5-fluorobenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF.BrH.Mg/c1-2-6-3-7(9)5-8(10)4-6;;/h3-5H,1-2H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEORQJUDEWCPQQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CC1=CC(=CC(=C1)Cl)F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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